Propane, 1,1,1,3-tetranitro-

CAS No.: 15473-28-6

Cat. No.: VC18758507

Molecular Formula: C3H4N4O8

Molecular Weight: 224.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 15473-28-6 |

|---|---|

| Molecular Formula | C3H4N4O8 |

| Molecular Weight | 224.09 g/mol |

| IUPAC Name | 1,1,1,3-tetranitropropane |

| Standard InChI | InChI=1S/C3H4N4O8/c8-4(9)2-1-3(5(10)11,6(12)13)7(14)15/h1-2H2 |

| Standard InChI Key | BNRFBLVJDTYMDV-UHFFFAOYSA-N |

| Canonical SMILES | C(C[N+](=O)[O-])C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

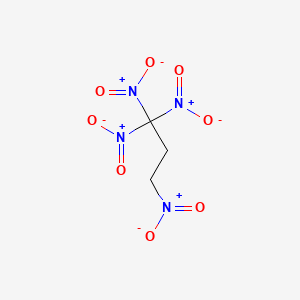

Propane, 1,1,1,3-tetranitro- belongs to the class of polynitroalkanes, where nitro groups () replace hydrogen atoms on the propane skeleton. Its IUPAC name, 1,1,1,3-tetranitropropane, reflects the substitution pattern: three nitro groups on the terminal carbon (C1) and one on the adjacent carbon (C3). The compound’s structural formula is \text{O}_2\text{N-C(CH}_2\text{NO}_2\text{)_3}, as inferred from its molecular formula and substitution pattern .

Physicochemical Properties

Key physical properties, derived from experimental measurements, are summarized below:

The compound’s high density () and elevated boiling point suggest strong intermolecular interactions, likely due to the polar nitro groups. The LogP value indicates moderate lipophilicity, which influences its solubility in organic solvents .

Synthesis and Manufacturing

Historical Synthesis Methods

The earliest synthesis of 1,1,1,3-tetranitropropane was reported in a 1946 patent by Borg-Warner Corp., which described nitration of propane derivatives using mixed acid systems . Frankel (1963) later refined this approach by employing nitric acid and acetic anhydride under controlled conditions, achieving higher yields and purity . The general reaction pathway involves:

-

Nitration of Propane Precursors: Starting materials such as 1,3-dichloropropane or propane diurea are treated with excess nitric acid () in the presence of a dehydrating agent (e.g., acetic anhydride).

-

Purification: Crude product is recrystallized from ethanol or dichloromethane to remove residual acids and byproducts .

Modern Optimization

Recent advances focus on improving safety and scalability. Kamlet and Dacons (1961) demonstrated that staggered addition of nitric acid at low temperatures () minimizes exothermic side reactions, enhancing yield stability . Piotrowska and Wejroch (1992) further optimized solvent systems, recommending tetrahydrofuran (THF) for its ability to solubilize intermediates without decomposing the product .

Thermal and Chemical Stability

Thermal Decomposition

Propane, 1,1,1,3-tetranitro- exhibits moderate thermal stability, with decomposition onset observed at approximately . Differential scanning calorimetry (DSC) studies reveal an exothermic peak at , corresponding to rapid nitro group cleavage and gas evolution (primarily and ) . The compound’s flash point () underscores its flammability risk, necessitating storage in cool, inert environments .

Reactivity

The electron-withdrawing nitro groups render the compound susceptible to nucleophilic attack. For example, hydrolysis in aqueous base yields nitrite ions () and propionic acid derivatives, a reaction leveraged in environmental degradation studies .

Applications and Industrial Relevance

Energetic Materials

While less common than RDX or HMX, 1,1,1,3-tetranitropropane has been explored as a secondary explosive due to its high nitrogen content () and oxygen balance () . Blends with ammonium perchlorate or aluminum powders show promise in propellant formulations, offering a balance between energy output and sensitivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume